molecular formula C8H9F2N3O2 B10910570 N-[1-acetyl-3-(difluoromethyl)-1H-pyrazol-5-yl]acetamide

N-[1-acetyl-3-(difluoromethyl)-1H-pyrazol-5-yl]acetamide

Cat. No.: B10910570
M. Wt: 217.17 g/mol
InChI Key: ZTOKPLKBMXOIII-UHFFFAOYSA-N
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Description

N-[1-acetyl-3-(difluoromethyl)-1H-pyrazol-5-yl]acetamide is a compound of significant interest in the field of organic chemistry. It features a pyrazole ring substituted with an acetyl group and a difluoromethyl group, making it a valuable scaffold for various chemical and biological applications. The presence of the difluoromethyl group enhances its chemical stability and biological activity, making it a promising candidate for further research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-acetyl-3-(difluoromethyl)-1H-pyrazol-5-yl]acetamide typically involves the difluoromethylation of a pyrazole precursor. One common method includes the reaction of 3-(difluoromethyl)-1-methyl-1H-pyrazole with acetic anhydride under acidic conditions to yield the desired compound . The reaction is usually carried out at room temperature, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing difluoromethylating agents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents . The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: N-[1-acetyl-3-(difluoromethyl)-1H-pyrazol-5-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Mechanism of Action

The mechanism of action of N-[1-acetyl-3-(difluoromethyl)-1H-pyrazol-5-yl]acetamide involves its interaction with specific molecular targets. For instance, as a succinate dehydrogenase inhibitor, it binds to the enzyme’s active site, blocking the electron transfer chain and inhibiting cellular respiration in fungi . This disruption leads to the accumulation of succinate and a decrease in ATP production, ultimately causing cell death.

Properties

Molecular Formula

C8H9F2N3O2

Molecular Weight

217.17 g/mol

IUPAC Name

N-[2-acetyl-5-(difluoromethyl)pyrazol-3-yl]acetamide

InChI

InChI=1S/C8H9F2N3O2/c1-4(14)11-7-3-6(8(9)10)12-13(7)5(2)15/h3,8H,1-2H3,(H,11,14)

InChI Key

ZTOKPLKBMXOIII-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=NN1C(=O)C)C(F)F

Origin of Product

United States

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